Erythritol

Description

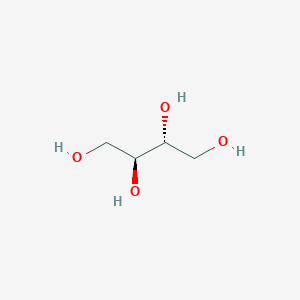

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 | |

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Catalytic Hydrogenation Pathways

Chemical synthesis of this compound typically involves the hydrogenation of erythrose, derived from the oxidation of glucose or starch. For example, L-tartaric acid undergoes catalytic reduction under high-pressure hydrogen gas, yielding this compound alongside threitol. Despite incremental improvements in catalyst design, the process remains hampered by:

-

Low selectivity : Competing reactions produce threitol (30–40% yield) and ethylene glycol (5–10%), complicating downstream separation.

-

Energy intensity : Sustained temperatures above 150°C and pressures exceeding 15 MPa escalate operational costs.

-

Feedstock constraints : High-purity erythrose or tartaric acid substrates are required, limiting scalability.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Byproducts | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|

| Tartaric acid reduction | 25–30 | Threitol, ethylene glycol | 160–200 | 15–20 |

| Dialdehyde starch hydrogenation | 20–25 | Glycerol, glycols | 120–150 | 10–12 |

Data adapted from Feitosa et al. (2018) and Rzechonek et al. (2018).

Biotechnological Production: Microbial Fermentation Dominance

Microbial Strains and Metabolic Pathways

Osmophilic yeasts, particularly Moniliella pollinis and Yarrowia lipolytica, are the workhorses of industrial this compound production. These organisms synthesize this compound via the pentose phosphate pathway (PPP), converting glucose to erythrose-4-phosphate, which is subsequently dephosphorylated and reduced to this compound. Key enzymatic steps include:

-

Transketolase : Shunts carbon from fructose-6-phosphate to erythrose-4-phosphate.

-

Erythrose reductase : Catalyzes the NADPH-dependent reduction of erythrose to this compound.

| Microorganism | Optimal Substrate | Yield (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| Moniliella pollinis | Glucose | 140–160 | 1.8–2.2 |

| Yarrowia lipolytica | Glycerol | 85–95 | 1.1–1.3 |

| Aureobasidium sp. | Wheat straw hydrolysate | 45–55 | 0.6–0.8 |

Data synthesized from Rakicka-Pustułka et al. (2020) and Schlicker et al. (2023).

Fermentation Medium Optimization

Carbon and nitrogen sources critically influence this compound titers. Molasses, a byproduct of sugar refining, has emerged as a cost-effective alternative to pure glucose, providing trace minerals that enhance microbial metabolism.

Carbon-to-Nitrogen (C/N) Ratio

A C/N ratio of 28.6 (200 g/L molasses, 7 g/L yeast extract) maximizes this compound production in Moniliella spp., achieving 17.48 g/L in batch systems. Excess nitrogen diverts carbon flux toward biomass, reducing this compound yield.

Osmotic Stress Induction

NaCl concentrations of 25 g/L increase cytoplasmic this compound synthesis as an osmoprotectant, boosting titers by 22% compared to salt-free media. However, exceeding 30 g/L NaCl inhibits growth due to hyperosmotic stress.

Fed-Batch vs. Batch Fermentation Systems

Fed-batch systems address substrate inhibition by maintaining glucose below 200 g/L, enabling prolonged production phases. In comparative studies, fed-batch fermentation increased this compound concentration to 26.52 g/L—a 52% improvement over batch processes.

Table 2: Performance Metrics of Fermentation Modes

| Parameter | Batch | Fed-Batch | One-Time Feeding (Patent CN110564782A) |

|---|---|---|---|

| This compound (g/L) | 17.48 ± 0.86 | 26.52 ± 1.61 | 140 ± 5.2 |

| Volumetric Productivity (g/L/h) | 0.095 ± 0.021 | 0.158 ± 0.01 | 1.4 ± 0.1 |

| Fermentation Period (h) | 184 | 168 | 96–100 |

Data derived from IIT Jakarta (2025) and CN110564782A (2019).

Advanced Process Innovations: Patented Technologies

One-Time Feeding Fermentation

The CN110564782A patent discloses a method where all nutrients are added initially, eliminating fed-batch complexity. This approach reduces contamination risks and stabilizes osmotic conditions, achieving 140 g/L this compound in 96 hours—a yield surpassing conventional systems. Key parameters include:

Genetic and Metabolic Engineering

Recent advances focus on modifying erythrose reductase activity and blocking competitive pathways. For example, CRISPR-Cas9 knockout of glycerol-3-phosphate dehydrogenase in Yarrowia lipolytica redirected carbon flux toward this compound, increasing yield by 37%.

Downstream Processing: Crystallization and Purification

Post-fermentation broth undergoes microfiltration to remove biomass, followed by ion-exchange chromatography to eliminate salts. Crystallization at 4°C produces 99.5% pure this compound crystals, with a recovery rate of 85–90% .

Chemical Reactions Analysis

Hydrodeoxygenation and Hydrogenolysis

Erythritol can undergo C–O hydrogenolysis and deoxydehydration using heterogeneous catalysts . C–O hydrogenolysis involves the dissociation of a C–O bond and capping with H atoms from H2 .

-

Hydrodeoxygenation: Deoxygenation using molecular hydrogen as a reducing agent .

-

C–O Hydrogenolysis: The dissociation of a C–O bond and capping with H atoms from the H2 molecule (R–OR′ + H2 → RH + R′OH) .

Iridium-Rhenium Oxide (Ir-ReOx/SiOx) is a very active C–O hydrogenolysis catalyst, especially in selective dissociation of C–O bonds neighboring the −CH2OH group .

Thermal Stability and Degradation

When this compound is heated, it undergoes oxidation and dehydration reactions, leading to the formation of carbonyl compounds and conjugated double bonds .

-

Chemical Degradation: Intermolecular dehydration can produce carbonyl compounds via a carbocation intermediate (SN1 mechanism). Carbonyl compounds can form via an enolic intermediate by dehydration at the C-2 position of this compound .

FTIR Spectroscopy

| Wavenumber (cm-1) | Observation |

|---|---|

| ~1716 | Presence of carbonyl groups in thermally treated samples |

| ~1640 | C=O stretching of a conjugated double bond of a ketone |

Reaction with Hydroxyl (OH) Radicals

This compound's reactivity with hydroxyl (OH) radicals has been studied in the context of atmospheric chemistry .

-

Heterogeneous Oxidation: this compound particles undergo heterogeneous oxidation by gas-phase OH radicals . The effective OH uptake coefficient decreases with increasing inorganic-to-organic mass ratio (IOR), suggesting that the presence of salts slows down the reaction rates .

Metabolism and Biological Interactions

This compound is fermented by yeast and yeast-like fungi, which is used for commercial large-scale this compound production utilizing substrates such as glucose, fructose, xylose, sucrose, cellulose, and glycerol .

-

This compound is preferentially used by Brucella species, and its presence in the placentas of goats, cattle, and pigs has been linked to the accumulation of Brucella bacteria at these sites .

-

This compound has been identified as an insecticide toxic to the fruit fly Drosophila melanogaster, impairing motor ability and reducing longevity .

Scientific Research Applications

Applications in Food Industry

1. Sweetener in Caloric-Reduced Products:

Erythritol is widely used in the formulation of low-calorie and sugar-free products. Its application spans across:

- Beverages: Used in soft drinks and flavored waters.

- Confectionery: Commonly found in candies, chocolates, and chewing gums.

- Bakery Products: Acts as a sugar substitute in cakes, cookies, and pastries.

The FDA has approved this compound for use in food products across more than 60 countries, including the USA and EU .

2. Sensory Characteristics:

this compound contributes to the flavor profile of food products without the aftertaste associated with many artificial sweeteners. Its ability to mimic the bulk and texture of sugar allows for direct volume-for-volume substitution .

Health Implications

1. Diabetes Management:

Research indicates that this compound does not raise blood glucose or insulin levels, making it suitable for diabetic patients. Clinical studies have shown that this compound can be beneficial for individuals managing diabetes by providing a sweet taste without the associated caloric load .

2. Dental Health:

this compound has demonstrated effectiveness in reducing dental plaque formation. Studies involving children and adults consuming this compound-containing candies reported significant reductions in plaque accumulation compared to traditional sugars . Its mechanism involves osmotic effects that inhibit bacterial growth more effectively than other polyols like sorbitol or xylitol .

3. Cardiovascular Concerns:

Recent studies have raised concerns regarding this compound's potential link to cardiovascular events. A study indicated that higher blood levels of this compound were associated with an increased risk of major adverse cardiovascular events among high-risk patients . However, further research is needed to clarify these findings and their implications for this compound consumption.

Pharmaceutical Applications

This compound is increasingly being utilized in the pharmaceutical industry due to its stability and compatibility with active ingredients:

- Excipient Use: this compound serves as an excipient in tablets and capsules, providing good flowability and stability while preventing unwanted reactions between active ingredients.

- Medicated Chewing Gum: Its properties make it suitable for use in formulations aimed at delivering active pharmaceutical ingredients effectively .

Comparative Analysis of this compound with Other Sweeteners

| Property | This compound | Xylitol | Sorbitol |

|---|---|---|---|

| Sweetness (relative to sucrose) | 60-80% | 100% | 60% |

| Calories per gram | 0.2 | 2.4 | 2.6 |

| Glycemic Index | 0 | 7 | 9 |

| Dental Health Benefits | Yes | Yes | Yes |

Case Studies

Case Study 1: this compound in Weight Management

A clinical trial involving participants on calorie-restricted diets demonstrated that those consuming this compound-based products reported greater satisfaction and adherence to their dietary plans compared to those consuming traditional sugars .

Case Study 2: this compound's Role in Oral Care

In a randomized control trial, patients using this compound-containing oral care products showed a statistically significant reduction in dental caries over six months compared to those using standard fluoride treatments alone .

Mechanism of Action

Erythritol exerts its effects primarily through its interaction with taste receptors on the tongue, providing a sweet taste without the calories associated with sugar. It is absorbed in the small intestine and excreted unchanged in the urine, which means it does not undergo significant metabolism in the body. This property makes it suitable for people with diabetes as it does not affect blood glucose levels .

Comparison with Similar Compounds

Erythritol is often compared to other sugar alcohols (e.g., xylitol, sorbitol) and structurally related compounds (e.g., threitol, pentathis compound). Below is a detailed analysis:

Comparison with Other Sugar Alcohols

Key Findings :

- Metabolic Differences : this compound’s unique absorption and urinary excretion minimize gastrointestinal side effects (e.g., bloating) common with xylitol and sorbitol .

- Oral Microbiome : this compound increases Veillonella and Streptococcus in saliva compared to xylitol and sorbitol, though its clinical significance for caries prevention requires further study .

- Caloric Efficiency : this compound’s near-zero caloric value outperforms xylitol and sorbitol, aligning with ketogenic and diabetic dietary needs .

Structural Analogs

Threitol :

- This compound and threitol are diastereomers (1,2,3,4-butanetetrols). This compound is a mesocompound, while threitol is optically active .

- Crystallinity : this compound crystallizes readily from aqueous solutions, whereas threitol resists crystallization even at slow cooling rates (2°C/min) due to conformational differences .

Pentathis compound :

- A five-carbon polyol used in food esters (e.g., pentathis compound tetrastearate). Both this compound and pentathis compound show low toxicity, but pentathis compound esters exhibit incomplete hydrolysis by lipases, suggesting utility as low-calorie fat alternatives .

Health and Metabolic Considerations

- Cardiovascular Risks: Observational studies associate elevated plasma this compound with major adverse cardiovascular events (MACE), but causation remains unproven.

Q & A

Q. What experimental frameworks are needed to study this compound’s role in oxidative stress or inflammation pathways?

- Answer : Combine in vitro cell cultures (e.g., macrophages treated with this compound) with in vivo rodent models. Measure biomarkers like TNF-α (ELISA) and ROS levels (fluorescent probes). Ensure blinding and randomization to reduce bias. Cross-validate findings using transcriptomic data (e.g., RNA-seq) to identify dysregulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.